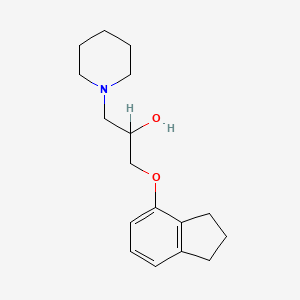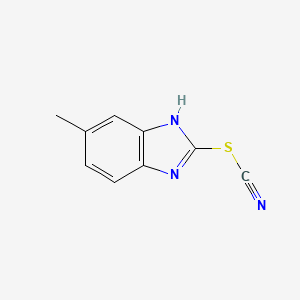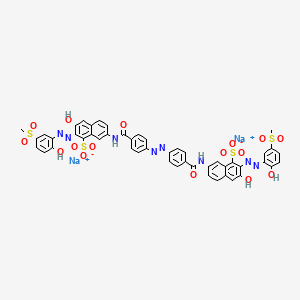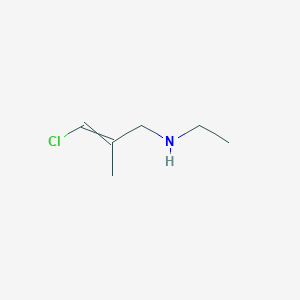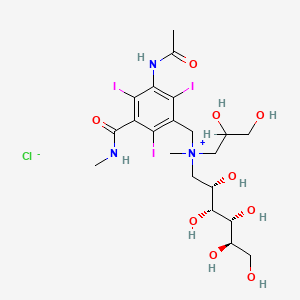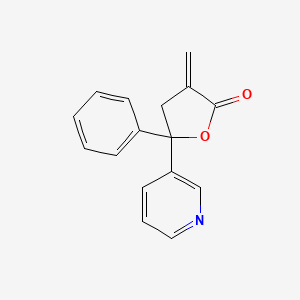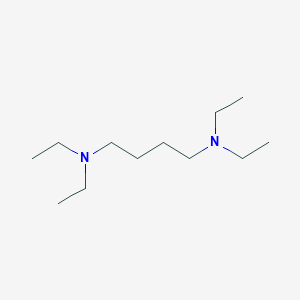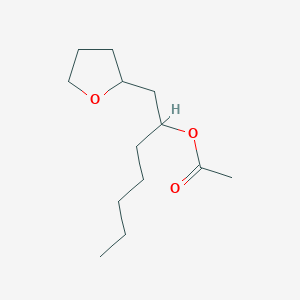![molecular formula C10H18O6 B14471592 2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid CAS No. 69498-88-0](/img/structure/B14471592.png)
2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid is an organic compound with a complex structure that includes a butane backbone with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid can be achieved through several methods. One common approach involves the hydroisomerization of 2,3-dimethylbutane using an acid catalyst . Another method includes the isomerization of n-pentane in the presence of a catalyst containing combinations of palladium, platinum, rhodium, and rhenium on a matrix of zeolite, alumina, or silicon dioxide .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial in optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups that can interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid has a wide range of applications in scientific research. In chemistry, it is used as a probe molecule in techniques that study the active sites of metal catalysts . In biology and medicine, it may be explored for its potential therapeutic properties, although specific applications in these fields require further research. In industry, this compound is used in the manufacture of agricultural chemicals and as an additive in fuels .
Mécanisme D'action
The mechanism of action of 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets depend on the context of its use, such as in catalytic processes or potential therapeutic applications. Detailed studies are required to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid include 2,2-dimethylbutane, 2,3-dimethylbutane, and 3,3-dimethylbutane-2-ol .
Uniqueness: What sets 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid apart from these similar compounds is its unique structure that includes multiple functional groups, making it versatile for various chemical reactions and applications.
Propriétés
Numéro CAS |
69498-88-0 |
|---|---|
Formule moléculaire |
C10H18O6 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-[3-(carboxymethoxy)-2,3-dimethylbutan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C10H18O6/c1-9(2,15-5-7(11)12)10(3,4)16-6-8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
Clé InChI |
BBLBSJIXWZBFQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(C)OCC(=O)O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)

